molecular formula C10H14N2S B14142171 methyl N'-(2-ethylphenyl)carbamimidothioate CAS No. 89069-98-7

methyl N'-(2-ethylphenyl)carbamimidothioate

Cat. No.: B14142171
CAS No.: 89069-98-7
M. Wt: 194.30 g/mol
InChI Key: JOGWYNQCMXZJJF-UHFFFAOYSA-N
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Description

Methyl N’-(2-ethylphenyl)carbamimidothioate is an organic compound that belongs to the class of carbamimidothioates These compounds are characterized by the presence of a carbamimidothioate group attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N’-(2-ethylphenyl)carbamimidothioate typically involves the reaction of 2-ethylphenyl isothiocyanate with methylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of methyl N’-(2-ethylphenyl)carbamimidothioate may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The starting materials, 2-ethylphenyl isothiocyanate and methylamine, are fed into the reactor at controlled rates, and the reaction is monitored to optimize yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl N’-(2-ethylphenyl)carbamimidothioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Methyl N’-(2-ethylphenyl)carbamimidothioate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and organic catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor for the development of pharmaceutical agents.

    Industry: It is utilized in the production of functional materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl N’-(2-ethylphenyl)carbamimidothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming covalent bonds with their active sites. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N’-(3-methoxyphenyl)carbamimidothioate
  • Methyl N’-(4-chlorophenyl)carbamimidothioate
  • Methyl N’-(2,6-dimethylphenyl)carbamimidothioate

Uniqueness

Methyl N’-(2-ethylphenyl)carbamimidothioate is unique due to the presence of the 2-ethylphenyl group, which can influence its reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

89069-98-7

Molecular Formula

C10H14N2S

Molecular Weight

194.30 g/mol

IUPAC Name

methyl N'-(2-ethylphenyl)carbamimidothioate

InChI

InChI=1S/C10H14N2S/c1-3-8-6-4-5-7-9(8)12-10(11)13-2/h4-7H,3H2,1-2H3,(H2,11,12)

InChI Key

JOGWYNQCMXZJJF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N=C(N)SC

Origin of Product

United States

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